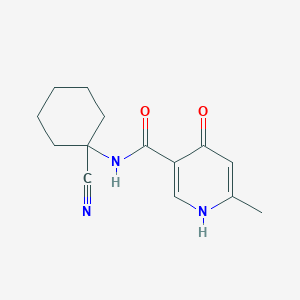

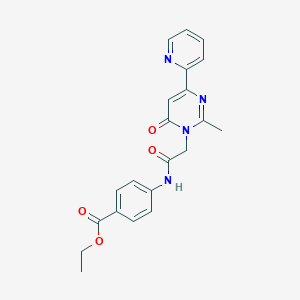

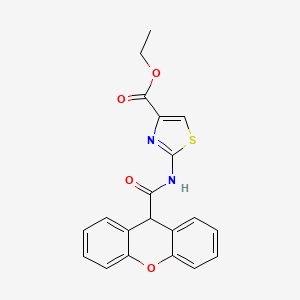

![molecular formula C18H16N2OS B2926657 (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1321913-57-8](/img/structure/B2926657.png)

(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis

The molecular structure of thiazole derivatives has been studied using various computational methods . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity . The UV spectra are calculated by using TDDFT on the optimized geometry .Chemical Reactions Analysis

Thiazole derivatives have been found to participate in various chemical reactions. For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various computational methods . For instance, the optoelectronic properties of the molecule can be calculated using the DFT/6–311++G(d,p) method .Wissenschaftliche Forschungsanwendungen

Tautomerism and Structural Analysis

Research into similar compounds has led to the discovery of distinguishing tautomerism in their crystal structures, utilizing dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR spectra. Such studies contribute significantly to the understanding of molecular structures and properties, which are crucial for designing compounds with specific biological or chemical activities (Li, Bond, Johansson, & van de Streek, 2014).

Synthesis and Anticancer Applications

The synthesis of new benzothiazole acylhydrazones has been a significant area of research due to their promising anticancer properties. Studies have demonstrated the potential of benzothiazole derivatives as anticancer agents, highlighting the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Microwave Assisted Synthesis

Innovative synthetic approaches, such as microwave-assisted synthesis, have been applied to create novel pyrido[3,2-f][1,4]thiazepines, showcasing efficient methods for producing complex molecules. These methods offer improved yields in shorter times compared to traditional synthesis methods, indicating significant advancements in synthetic organic chemistry (Faty, Youssef, & Youssef, 2011).

GyrB Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of such compounds in developing new treatments for tuberculosis. This represents a critical step in combating antibiotic resistance and developing more effective antimicrobial therapies (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Discovery of New Apoptosis-Inducing Agents

Research has also focused on discovering new apoptosis-inducing agents for breast cancer, utilizing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Such studies are pivotal in identifying novel therapeutic compounds that can selectively induce cancer cell death, offering potential advancements in cancer treatment (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Wirkmechanismus

While the specific mechanism of action for “(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is not mentioned in the retrieved papers, thiazole derivatives have been found to exhibit various biological activities. For instance, some thiazole derivatives have been found to inhibit cyclooxygenase, an enzyme involved in inflammation .

Eigenschaften

IUPAC Name |

(Z)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-2-14-9-6-10-15-17(14)20-18(22-15)19-16(21)12-11-13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSDBJXKSNVPTK-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

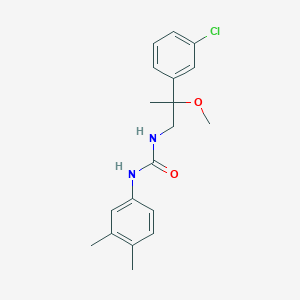

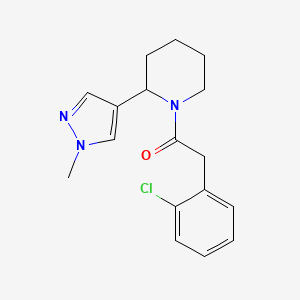

![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)

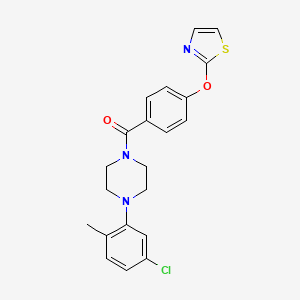

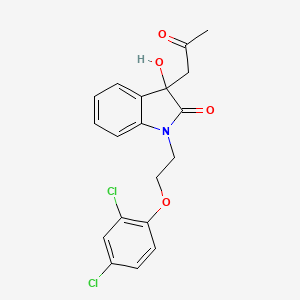

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)

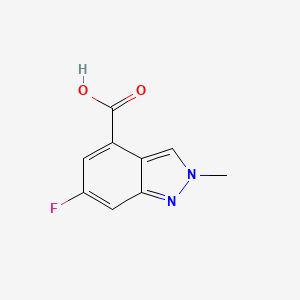

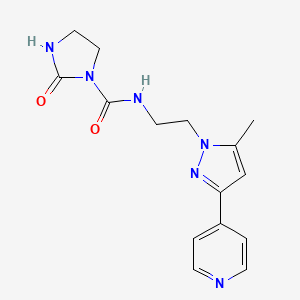

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)